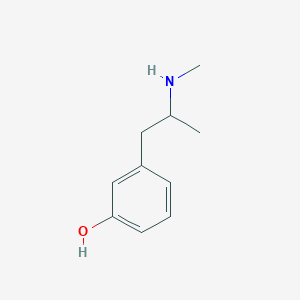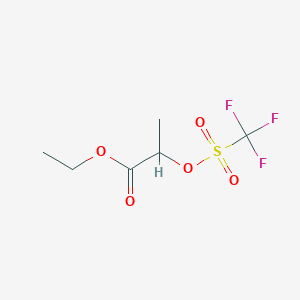![molecular formula C26H25N3O3S B12273462 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12273462.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline moiety linked to a dimethoxyphenyl group through a sulfanylacetamide linkage, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common synthetic routes include:
Formation of Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring.
Attachment of Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions, often using phenyl halides.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group is typically attached through electrophilic aromatic substitution reactions.
Formation of Sulfanylacetamide Linkage: This final step involves the reaction of the intermediate compounds with thiol reagents to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and phenyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide: shares structural similarities with other quinazoline derivatives and phenylacetamide compounds.
Uniqueness
Structural Uniqueness: The combination of a quinazoline core with a dimethoxyphenyl group and a sulfanylacetamide linkage is unique, providing distinct chemical and biological properties.
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-31-22-13-12-18(16-23(22)32-2)14-15-27-24(30)17-33-26-28-21-11-7-6-10-20(21)25(29-26)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,30) |
InChI Key |
MODRUYFZBFIZKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12273396.png)
![6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273397.png)
![5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B12273401.png)
![N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride](/img/structure/B12273424.png)


![Endo-3-fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B12273437.png)
![(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12273442.png)
![6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12273446.png)
![(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12273449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12273453.png)
![7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12273458.png)
